molecular formula C14H28O7 B12883724 3,6,9,12,15-Pentaoxanonadecan-1-oic acid

3,6,9,12,15-Pentaoxanonadecan-1-oic acid

Cat. No.: B12883724
M. Wt: 308.37 g/mol
InChI Key: WZEXBGCBHMPWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the carboxylic acid functionality. One common method involves the esterification of polyethylene glycol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxanonadecan-1-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

3,6,9,12,15-Pentaoxanonadecan-1-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can modify the surface properties of biomolecules, enhancing their solubility and stability. It can also facilitate the transport of therapeutic agents across cell membranes, improving their bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H28O7

Molecular Weight

308.37 g/mol

IUPAC Name

2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C14H28O7/c1-2-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14(15)16/h2-13H2,1H3,(H,15,16)

InChI Key

WZEXBGCBHMPWLI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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